2-ethyl-N-(pyridin-3-ylmethyl)hexanamide
Description
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide is a substituted hexanamide featuring a 2-ethylhexanoyl backbone linked to a pyridin-3-ylmethylamine moiety. The molecular formula is likely C₁₄H₂₁N₂O, with a molecular weight of approximately 233.33 g/mol, based on substitutions in similar molecules like 2-ethyl-N-(3-hydroxyphenyl)hexanamide (CAS 403815-01-0, molecular weight 235.32 g/mol) . Synthesis typically involves acylation of an amine with 2-ethylhexanoyl chloride, as seen in the preparation of 2-ethyl-N-(5-methyl-1,5-naphthyl)hexanamide .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-8-13(4-2)14(17)16-11-12-7-6-9-15-10-12/h6-7,9-10,13H,3-5,8,11H2,1-2H3,(H,16,17) |
InChI Key |
PEWOGBZGIWGIBQ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NCC1=CN=CC=C1 |
Canonical SMILES |
CCCCC(CC)C(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(pyridin-3-ylmethyl)hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylhexanoic acid and 3-pyridylmethanol.
Formation of Amide Bond: The carboxylic acid group of 2-ethylhexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with 3-pyridylmethanol to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom in the pyridine ring can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridylmethyl derivatives.
Scientific Research Applications
2-ethyl-N-(pyridin-3-ylmethyl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(pyridin-3-ylmethyl)hexanamide involves its interaction with specific molecular targets. The pyridylmethyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s properties are critically influenced by substituents on the amide nitrogen. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Solubility : The pyridin-3-ylmethyl group may confer moderate solubility in polar solvents due to the nitrogen lone pair, whereas the hydroxyphenyl analog (CAS 403815-01-0) exhibits higher aqueous solubility from its -OH group .
- Hydrogen Bonding: Pyridine’s nitrogen and hydroxyphenyl’s -OH act as hydrogen-bond acceptors/donors, influencing crystallinity and intermolecular interactions. Thiadiazole derivatives, with sulfur atoms, may exhibit distinct dipole-dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
